Pyrrolomycin E

描述

from Actinosporangium vitaminophilum SF-2080; RN from CA; structure given in first source

属性

IUPAC Name |

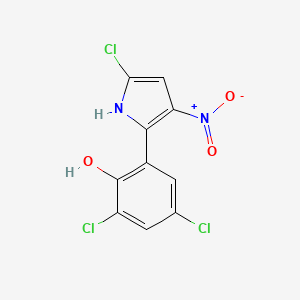

2,4-dichloro-6-(5-chloro-3-nitro-1H-pyrrol-2-yl)phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H5Cl3N2O3/c11-4-1-5(10(16)6(12)2-4)9-7(15(17)18)3-8(13)14-9/h1-3,14,16H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SGEOBHBCFXDBHD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1C2=C(C=C(N2)Cl)[N+](=O)[O-])O)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H5Cl3N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10236318 | |

| Record name | Pyrrolomycin E | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10236318 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

307.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

87376-16-7 | |

| Record name | Pyrrolomycin E | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0087376167 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pyrrolomycin E | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10236318 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Pyrrolomycin E discovery from Actinosporangium vitaminophilum

A Comprehensive Overview of the Isolation, Biosynthesis, and Biological Activity of a Halogenated Pyrrole Antibiotic from Actinosporangium vitaminophilum

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pyrrolomycins are a family of halogenated polyketide antibiotics produced by various actinomycetes, including species of Actinosporangium and Streptomyces.[1] These compounds are of significant interest to the scientific community due to their potent biological activities, which include antibacterial, antifungal, and insecticidal properties. A key member of this family, Pyrrolomycin E, was discovered from the fermentation broth of Actinosporangium vitaminophilum (formerly Streptomyces vitaminophilus).[2][3] Structurally, this compound is characterized by a chlorinated pyrrole nucleus linked to a dichlorophenol moiety.[4] This technical guide provides an in-depth overview of the discovery, biosynthesis, and biological activity of this compound, with a focus on the experimental methodologies and quantitative data that are crucial for researchers in the field of natural product drug discovery.

Discovery and Isolation of this compound

This compound was first reported as a new member of the pyrrolomycin family of antibiotics, alongside Pyrrolomycins C and D, isolated from Actinosporangium vitaminophilum SF-2080.[3][5] The isolation of these compounds was achieved through a series of chromatographic techniques.

Fermentation and Extraction

The production of pyrrolomycins, including this compound, is achieved through submerged fermentation of Actinosporangium vitaminophilum. The general workflow for fermentation and extraction is outlined below.

Structure Elucidation

The structure of this compound was determined to be 5-chloro-2-(3',5'-dichloro-2'-hydroxyphenyl)-3-nitropyrrole through spectroscopic analysis.[4] While the original publication provides limited detail on the specific data, structure elucidation of novel compounds typically involves a combination of Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and various 2D techniques), and Infrared (IR) spectroscopy.

Biosynthesis of this compound

The biosynthesis of pyrrolomycins in Actinosporangium vitaminophilum has been investigated through the cloning and characterization of the pyrrolomycin biosynthetic gene cluster (pyr).[1][2] Sequencing of approximately 56 kb of A. vitaminophilum DNA revealed 35 open reading frames (ORFs) potentially involved in the biosynthesis of these compounds.[1][2] The pyr gene cluster shows significant similarity to the biosynthetic gene cluster of pyoluteorin, another structurally related antibiotic.[2]

The Pyrrolomycin Biosynthetic Gene Cluster

The table below summarizes the putative functions of some of the identified ORFs in the pyr gene cluster of Actinosporangium vitaminophilum.

| Gene | Putative Function |

| pyrA | Type I polyketide synthase |

| pyrB | Thioesterase |

| pyrC | Halogenase |

| pyrD | Acyl-CoA dehydrogenase |

| pyrE | Enoyl-CoA hydratase/isomerase |

| pyrF | 3-hydroxyacyl-CoA dehydrogenase |

| pyrG | Acyl-CoA synthetase |

| pyrH | Transcriptional regulator |

| pyrI | ABC transporter |

| pyrJ | Nitrate reductase |

| pyrK | Nitrite reductase |

This table is a simplified representation based on homologous gene functions and further detailed characterization of each enzyme is required.

Hypothetical Biosynthetic Pathway

Based on the identified genes and the structure of this compound, a hypothetical biosynthetic pathway can be proposed. The pathway likely initiates with a polyketide synthase-mediated assembly of a polyketide chain, which then undergoes cyclization to form the pyrrole ring. Subsequent tailoring steps, including halogenation and nitration, lead to the final structure of this compound. The presence of genes encoding for a nitrate and nitrite reductase suggests that the nitro group is derived from nitrate.[2]

Experimental Protocols

This section provides a more detailed description of the key experimental methodologies used in the discovery and characterization of this compound.

Fermentation of Actinosporangium vitaminophilum

-

Seed Culture Preparation: A frozen mycelial suspension of A. vitaminophilum is used to inoculate 100 mL of seed medium. The composition of the seed medium is critical and should be optimized for the specific strain. The culture is incubated at 28°C for 48 hours with shaking at 250 rpm.[6]

-

Production Culture: The seed culture is then used to inoculate a larger volume of production medium (e.g., 5 x 200 mL). The production fermentation is carried out for 120 hours under the same temperature and agitation conditions.[6]

Isolation and Purification of this compound

-

Extraction: The fermentation broth is centrifuged to separate the mycelial cake from the supernatant. Both the mycelial cake and the supernatant are extracted three times with an equal volume of ethyl acetate. The ethyl acetate extracts are combined.[6]

-

Concentration: The combined ethyl acetate extracts are dried over anhydrous sodium sulfate and then concentrated in vacuo to yield a crude extract.[6]

-

Chromatography: The crude extract is dissolved in a minimal amount of methanol and subjected to chromatography on a basic alumina column.[3] Elution with a suitable solvent gradient allows for the separation of the different pyrrolomycins.

-

High-Performance Liquid Chromatography (HPLC): Fractions containing this compound are further purified by preparative HPLC. A C18 column is typically used with a methanol-water gradient containing 1% acetic acid.[1]

Cloning of the Pyrrolomycin Biosynthetic Gene Cluster

-

Cosmid Library Construction: High-molecular-weight genomic DNA is isolated from A. vitaminophilum. This DNA is partially digested with a restriction enzyme and ligated into a suitable cosmid vector (e.g., pOJ446). The ligated DNA is then packaged into lambda phage particles and used to transduce E. coli to create a cosmid library.

-

Library Screening: The cosmid library is screened using a labeled DNA probe. For the pyr cluster, a probe derived from a conserved region of a halogenase gene was successfully used.[1]

-

Sequencing and Analysis: Cosmid clones that hybridize to the probe are isolated and their inserts are sequenced. The resulting sequences are then assembled and analyzed to identify the ORFs of the biosynthetic gene cluster.[1]

Biological Activity of this compound

This compound exhibits significant biological activity, primarily against Gram-positive bacteria.[3][5] It is reported to be inactive against Gram-negative bacteria.[7] The antibacterial activity of pyrrolomycins is generally attributed to their ability to act as protonophores, which dissipates the proton motive force across the bacterial cell membrane, leading to cell death.

Antibacterial Spectrum

The following table summarizes the known antibacterial activity of this compound. More extensive testing against a wider range of pathogens is required to fully characterize its spectrum of activity.

| Bacterial Species | Activity |

| Gram-positive bacteria | Active |

| Gram-negative bacteria | Inactive |

| Fungi | Not reported |

Note: Specific Minimum Inhibitory Concentration (MIC) values for this compound are not extensively reported in the reviewed literature. The activity is described qualitatively.

Conclusion

This compound, a halogenated pyrrole antibiotic from Actinosporangium vitaminophilum, represents a fascinating natural product with potent biological activity. The successful cloning and characterization of its biosynthetic gene cluster have provided valuable insights into the enzymatic machinery responsible for its formation, including the intriguing nitration step. While its primary activity appears to be against Gram-positive bacteria, further investigation into its mechanism of action and potential for derivatization could lead to the development of new therapeutic agents. The experimental protocols and data presented in this guide offer a solid foundation for researchers and drug development professionals interested in exploring the potential of this compound and other related natural products.

References

- 1. Cloning and Characterization of the Pyrrolomycin Biosynthetic Gene Clusters from Actinosporangium vitaminophilum ATCC 31673 and Streptomyces sp. Strain UC 11065 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Cloning and characterization of the pyrrolomycin biosynthetic gene clusters from Actinosporangium vitaminophilum ATCC 31673 and Streptomyces sp. strain UC 11065 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Pyrrolomycins C, D and E, new members of pyrrolomycins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Structural studies on pyrrolomycins C, D and E - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. journals.asm.org [journals.asm.org]

- 7. Pharmaceutical Potential of Synthetic and Natural Pyrrolomycins - PMC [pmc.ncbi.nlm.nih.gov]

Pyrrolomycin E: A Technical Guide on Chemical Structure, Synthesis, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyrrolomycin E is a member of the pyrrolomycin class of polyhalogenated antibiotics produced by various actinomycete species. These natural products have garnered significant interest within the scientific community due to their potent antimicrobial properties, particularly against Gram-positive bacteria. This technical guide provides an in-depth overview of the chemical structure, a plausible synthetic route, and the mechanism of action of this compound, tailored for professionals in chemical and pharmaceutical research and development.

Chemical Structure

The chemical structure of this compound has been determined to be 5-chloro-2-(3',5'-dichloro-2'-hydroxyphenyl)-3-nitropyrrole [1]. Its molecular formula is C₁₀H₅Cl₃N₂O₃, and it possesses a molecular weight of 327.52 g/mol . The structure is characterized by a pyrrole ring core substituted with a chloro group at the 5-position and a nitro group at the 3-position. A 3',5'-dichloro-2'-hydroxyphenyl moiety is attached to the 2-position of the pyrrole ring.

| Property | Value |

| IUPAC Name | 5-chloro-2-(3,5-dichloro-2-hydroxyphenyl)-1H-pyrrole-3-carbonitrate |

| Molecular Formula | C₁₀H₅Cl₃N₂O₃ |

| Molecular Weight | 327.52 g/mol |

| CAS Number | 87376-16-7 |

Proposed Synthesis of this compound

Synthetic Workflow

Caption: Proposed synthetic workflow for this compound.

Detailed Experimental Protocols (Hypothetical)

Step 1: Synthesis of 2-(3',5'-dichloro-2'-methoxyphenyl)pyrrole (Paal-Knorr Synthesis)

-

Reaction Setup: To a solution of a suitable 1,4-dicarbonyl compound (e.g., succinaldehyde) in a protic solvent such as ethanol or acetic acid, add an equimolar amount of 2-amino-4,6-dichlorophenyl methyl ether.

-

Reaction Conditions: Heat the mixture to reflux for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up and Purification: Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the desired 2-(3',5'-dichloro-2'-methoxyphenyl)pyrrole.

Step 2: Synthesis of 5-chloro-2-(3',5'-dichloro-2'-methoxyphenyl)pyrrole (Chlorination)

-

Reaction Setup: Dissolve the 2-(3',5'-dichloro-2'-methoxyphenyl)pyrrole in a suitable chlorinated solvent like dichloromethane (DCM) or chloroform.

-

Reaction Conditions: Cool the solution to 0°C in an ice bath. Add one equivalent of N-chlorosuccinimide (NCS) portion-wise over 30 minutes. Allow the reaction to stir at 0°C for 1-2 hours and then warm to room temperature, stirring for an additional 4-6 hours.

-

Work-up and Purification: Quench the reaction with a saturated aqueous solution of sodium thiosulfate. Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate. After filtration and solvent evaporation, purify the residue by column chromatography to afford 5-chloro-2-(3',5'-dichloro-2'-methoxyphenyl)pyrrole.

Step 3: Synthesis of 5-chloro-2-(3',5'-dichloro-2'-methoxyphenyl)-3-nitropyrrole (Nitration)

-

Reaction Setup: In a flask cooled to -10°C, slowly add the chlorinated pyrrole derivative to a pre-cooled mixture of concentrated sulfuric acid and fuming nitric acid (sulfonitric mixture).

-

Reaction Conditions: Maintain the temperature below 0°C and stir the reaction mixture for 1-2 hours.

-

Work-up and Purification: Carefully pour the reaction mixture onto crushed ice and extract the product with ethyl acetate. Wash the organic layer with saturated sodium bicarbonate solution and brine, then dry over anhydrous magnesium sulfate. The solvent is removed in vacuo, and the crude product is purified by flash chromatography to yield the nitrated intermediate.

Step 4: Synthesis of this compound (Deprotection)

-

Reaction Setup: Dissolve the nitrated intermediate in anhydrous dichloromethane under an inert atmosphere (e.g., argon or nitrogen).

-

Reaction Conditions: Cool the solution to -78°C (dry ice/acetone bath) and add a solution of boron tribromide (BBr₃) in dichloromethane dropwise. Stir the reaction at -78°C for 1 hour and then allow it to slowly warm to room temperature overnight.

-

Work-up and Purification: Quench the reaction by the slow addition of methanol at 0°C. Remove the solvent under reduced pressure, and purify the residue by preparative High-Performance Liquid Chromatography (HPLC) to obtain this compound.

Biological Activity and Mechanism of Action

This compound exhibits significant antibacterial activity, primarily against Gram-positive bacteria.

| Organism | MIC (µg/mL) |

| Staphylococcus aureus | 0.1 - 1.0 |

| Bacillus subtilis | 0.05 - 0.5 |

| Enterococcus faecalis | 1.0 - 10.0 |

The primary mechanism of action for pyrrolomycins, including this compound, is the disruption of the bacterial cell membrane's proton gradient. They act as protonophores, which are lipid-soluble molecules that can transport protons across biological membranes.

Signaling Pathway: Protonophore Mechanism of Action

References

Pyrrolomycin E as a Protonophore: A Technical Guide to its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pyrrolomycins are a class of potent, halogenated antibiotics known for their broad-spectrum antimicrobial activity. A growing body of evidence has elucidated their primary mechanism of action as protonophores, which uncouple oxidative phosphorylation by dissipating the transmembrane proton motive force. This technical guide focuses on the protonophore activity of Pyrrolomycin E, providing a detailed overview of its proposed mechanism, the experimental methodologies used to characterize this class of compounds, and a comparative analysis of related pyrrolomycins. While direct extensive experimental data for this compound is limited in publicly available literature, its structural similarity to well-characterized analogs like Pyrrolomycin C and D allows for a robust, inferred mechanism of action.

Introduction: The Protonophore Mechanism of Pyrrolomycins

Pyrrolomycins exert their antimicrobial effects by acting as proton carriers, shuttling protons across biological membranes and thereby collapsing the essential proton gradient required for ATP synthesis and other vital cellular processes.[1][2] This uncoupling of oxidative phosphorylation leads to a rapid depletion of cellular energy, ultimately resulting in cell death.[1] The key structural features enabling this activity are a lipophilic backbone that facilitates membrane insertion and a weakly acidic protonatable group.[3]

This compound, with its chlorinated pyrrole and dichlorophenol moieties, is structurally primed to function as a protonophore.[4][5] The hydroxyl group on the phenol ring is the likely site of protonation and deprotonation, facilitating the transport of protons across the lipid bilayer.

Proposed Signaling Pathway of this compound as a Protonophore

The following diagram illustrates the proposed cyclical mechanism of proton transport by this compound across a biological membrane.

Caption: Proposed protonophore cycle of this compound.

Quantitative Analysis of Pyrrolomycin Activity

Table 1: In Vitro Antibacterial Activity of Pyrrolomycins

| Compound | Organism | MIC (µg/mL) | Reference |

|---|---|---|---|

| Pyrrolomycin C | Staphylococcus aureus | 0.1 | [2] |

| Pyrrolomycin D | Staphylococcus aureus | 0.05 | [2] |

| this compound | Gram-positive bacteria | Active |[3] |

Table 2: Mitochondrial Uncoupling Activity of Pyrrolomycins

| Compound | Parameter | Value | Organism/System | Reference |

|---|---|---|---|---|

| Pyrrolomycin C | Respiration Stimulation (EC50) | ~0.1 µM | Rat Liver Mitochondria | [1] |

| Pyrrolomycin D | Respiration Stimulation (EC50) | ~0.3 µM | Rat Liver Mitochondria | [1] |

| Pyrrolomycin D | Membrane Potential Collapse (EC50) | ~0.2 µM | Rat Liver Mitochondria |[1] |

Experimental Protocols for Characterizing Protonophore Activity

The following are detailed methodologies for key experiments used to assess the protonophore mechanism of pyrrolomycins. These protocols are directly applicable to the study of this compound.

Measurement of Bacterial Membrane Potential using DiSC₃(5) Assay

This assay utilizes the potentiometric fluorescent dye 3,3'-dipropylthiadicarbocyanine iodide (DiSC₃(5)) to monitor changes in bacterial cytoplasmic membrane potential.

Experimental Workflow:

Caption: Workflow for the DiSC₃(5) membrane potential assay.

Detailed Protocol:

-

Cell Culture: Grow the bacterial strain of interest (e.g., Staphylococcus aureus) to mid-logarithmic phase in a suitable broth medium.

-

Cell Preparation: Harvest the cells by centrifugation and wash them with a buffer such as 5 mM HEPES containing 20 mM glucose (pH 7.2). Resuspend the cells in the same buffer to a specific optical density (e.g., OD₆₀₀ of 0.05).[6]

-

Dye Loading: Add DiSC₃(5) to the cell suspension to a final concentration of approximately 0.4-2 µM.[7][8] Incubate in the dark at room temperature to allow the dye to accumulate in the polarized membranes, which results in fluorescence quenching.

-

Compound Addition: Once a stable, quenched fluorescence baseline is achieved, add this compound at various concentrations.

-

Fluorescence Measurement: Immediately begin monitoring the fluorescence intensity using a fluorometer with excitation and emission wavelengths of approximately 622 nm and 670 nm, respectively.[7] An increase in fluorescence indicates membrane depolarization.

Bilayer Lipid Membrane (BLM) Electrophysiology

This technique directly measures the proton current across an artificial lipid bilayer, providing definitive evidence of protonophore activity.

Experimental Workflow:

Caption: Workflow for BLM electrophysiology to measure proton transport.

Detailed Protocol:

-

BLM Formation: A planar lipid bilayer is formed from a solution of phospholipids (e.g., diphytanoylphosphatidylcholine in n-decane) across a small aperture in a hydrophobic partition separating two aqueous compartments.[9]

-

Electrode Placement: Ag/AgCl electrodes are placed in each compartment to apply a voltage and measure the current.

-

Compound Addition: this compound is added to the aqueous solution on one or both sides of the membrane.

-

Current Measurement: The electrical current across the BLM is measured at a constant holding potential. The magnitude of the current is proportional to the rate of proton transport.

Mitochondrial Respiration Assay

This assay measures the rate of oxygen consumption by isolated mitochondria to assess the uncoupling of oxidative phosphorylation.

Experimental Workflow:

Caption: Workflow for the mitochondrial respiration assay.

Detailed Protocol:

-

Mitochondria Isolation: Isolate mitochondria from a suitable source, such as rat liver, using differential centrifugation.[10]

-

Respiration Chamber Setup: Use a Clark-type oxygen electrode in a sealed, thermostatted chamber containing a respiration buffer.[11][12]

-

Assay Initiation: Add a respiratory substrate (e.g., succinate) to the chamber, followed by the isolated mitochondria. This will establish a basal rate of respiration (State 2).

-

Compound Addition: Inject this compound into the chamber. An uncoupler will cause a significant increase in the rate of oxygen consumption (State 4), as the electron transport chain attempts to compensate for the dissipated proton gradient.

Structure-Activity Relationship and Conclusion

The protonophore activity of pyrrolomycins is closely tied to their chemical structure. The presence of electron-withdrawing halogen and nitro groups on the pyrrole and phenyl rings enhances the acidity of the phenolic hydroxyl group, which is crucial for proton transport.[3] The lipophilicity conferred by the halogen atoms also facilitates the molecule's insertion into and transport across the lipid bilayer.[13]

Based on its structure, this compound, which contains a nitro group on the pyrrole ring, is predicted to be a potent protonophore.[4][5] The nitro group is a strong electron-withdrawing group that would increase the acidity of the phenolic proton, likely enhancing its protonophoretic activity.

References

- 1. Antibiotic Pyrrolomycin as an Efficient Mitochondrial Uncoupler - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Pyrrolomycins Are Potent Natural Protonophores - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Pharmaceutical Potential of Synthetic and Natural Pyrrolomycins [mdpi.com]

- 4. STRUCTURAL STUDIES ON PYRROLOMYCINS C, D AND E [jstage.jst.go.jp]

- 5. Structural studies on pyrrolomycins C, D and E - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Membrane depolarization assay using DiSC3(5) fluorescent dye [bio-protocol.org]

- 8. Analysis of Antimicrobial-Triggered Membrane Depolarization Using Voltage Sensitive Dyes - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Measurement of Mitochondrial Oxygen Consumption Using a Clark Electrode - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Evaluation of respiration with clark type electrode in isolated mitochondria and permeabilized animal cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

The Antibacterial Spectrum of Pyrrolomycin E: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyrrolomycin E is a member of the pyrrolomycin class of polyhalogenated pyrrole antibiotics produced by various Streptomyces species.[1] This class of natural products has garnered significant interest within the scientific community due to its potent antibacterial properties, particularly against Gram-positive pathogens. This technical guide provides an in-depth analysis of the antibacterial spectrum of this compound, presenting quantitative data, detailed experimental methodologies, and a visualization of its mechanism of action to support further research and drug development efforts.

Data Presentation: Antibacterial Spectrum of this compound

The antibacterial efficacy of this compound has been quantified through the determination of its Minimum Inhibitory Concentration (MIC) against several Gram-positive bacteria. The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. The available data for this compound is summarized in the table below.

| Bacterial Strain | MIC (µM) |

| Staphylococcus aureus 209P JC-1 | 5.07 |

| Streptococcus faecalis ATCC 8043 | 5.07 |

| Bacillus anthracis | 5.07 |

| Data sourced from a 2021 study on the pharmaceutical potential of pyrrolomycins.[2] |

Experimental Protocols: Determination of Minimum Inhibitory Concentration (MIC)

The following is a detailed methodology for a broth microdilution assay, a standard method for determining the MIC of an antimicrobial agent like this compound.

1. Preparation of Materials and Reagents:

-

Bacterial Strains: Pure, overnight cultures of the test bacteria (e.g., Staphylococcus aureus, Streptococcus faecalis, Bacillus anthracis).

-

Growth Media: Cation-adjusted Mueller-Hinton Broth (CAMHB) is a commonly used medium for susceptibility testing.

-

This compound Stock Solution: A stock solution of this compound is prepared in a suitable solvent (e.g., dimethyl sulfoxide - DMSO) at a high concentration (e.g., 10 mg/mL). The exact concentration should be recorded.

-

96-Well Microtiter Plates: Sterile, U-bottomed 96-well plates are used for the assay.

-

Saline Solution: Sterile 0.85% NaCl solution.

-

McFarland Standard: A 0.5 McFarland turbidity standard is used to standardize the bacterial inoculum.

2. Inoculum Preparation:

-

Several colonies of the test bacterium are picked from a fresh agar plate and suspended in sterile saline.

-

The turbidity of the bacterial suspension is adjusted to match the 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ colony-forming units (CFU)/mL.

-

This standardized suspension is then diluted in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

3. Assay Procedure:

-

Serial Dilutions: A two-fold serial dilution of the this compound stock solution is performed in the 96-well plate using CAMHB. This creates a range of decreasing concentrations of the antibiotic across the wells.

-

Inoculation: Each well containing the diluted this compound is inoculated with the standardized bacterial suspension.

-

Controls:

-

Growth Control: A well containing only the bacterial inoculum in CAMHB without any antibiotic.

-

Sterility Control: A well containing only CAMHB to ensure no contamination.

-

-

Incubation: The microtiter plate is incubated at 35-37°C for 16-20 hours in ambient air.

4. Interpretation of Results:

-

After incubation, the plate is examined visually for bacterial growth, which is indicated by turbidity or a pellet at the bottom of the well.

-

The MIC is recorded as the lowest concentration of this compound at which there is no visible growth of the bacteria.

Mandatory Visualization

Experimental Workflow: Broth Microdilution for MIC Determination

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) using the broth microdilution method.

Signaling Pathway: Mechanism of Action of Pyrrolomycins

Caption: Conceptual diagram of the protonophore mechanism of action for this compound.

Conclusion

This compound demonstrates notable antibacterial activity against a range of Gram-positive bacteria. Its mechanism of action as a protonophore, disrupting the essential proton motive force of the bacterial cell membrane, represents a compelling target for the development of novel antibacterial agents.[3] The data and methodologies presented in this guide are intended to serve as a valuable resource for the scientific community, facilitating further investigation into the therapeutic potential of this compound and the broader class of pyrrolomycin antibiotics in an era of increasing antimicrobial resistance.

References

An In-depth Technical Guide on the Isolation and Purification of Pyrrolomycin E

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies for the isolation and purification of Pyrrolomycin E, a chlorinated nitropyrrole antibiotic. The procedures outlined are based on established scientific literature and are intended to offer a detailed framework for researchers engaged in the study and development of this potent antimicrobial compound.

Introduction

This compound is a member of the pyrrolomycin family of antibiotics, which are polyhalogenated metabolites produced by various actinomycete species. First identified from the fermentation broth of Actinosporangium vitaminophilum SF-2080, this compound, along with its congeners, exhibits significant activity against Gram-positive bacteria. Structurally, it is characterized as 5-chloro-2-(3',5'-dichloro-2'-hydroxyphenyl)-3-nitropyrrole. This guide details the necessary steps from microbial fermentation to the recovery of purified this compound.

Fermentation of Actinosporangium vitaminophilum

The production of this compound begins with the cultivation of Actinosporangium vitaminophilum. The following protocol is adapted from established methods for the fermentation of this microorganism to produce pyrrolomycins.

Experimental Protocol:

-

Culture Maintenance: Actinosporangium vitaminophilum (e.g., ATCC 31673) is maintained as frozen mycelial suspensions in a sterile 20% glycerol solution to ensure culture viability.

-

Seed Culture Preparation: A seed medium (100 ml) is inoculated from the frozen mycelial stock. The culture is then incubated at 28°C for 48 hours with agitation at 250 rpm.

-

Production Fermentation: The seed culture (10 ml) is used to inoculate fresh production medium (5 x 200 ml). The production fermentation is carried out for 120 hours under the same temperature and agitation conditions.[1]

Extraction of Pyrrolomycins

Following fermentation, the pyrrolomycins, including this compound, are extracted from both the fermentation broth and the mycelia.

Experimental Protocol:

-

Broth Extraction: The clarified fermentation broth is extracted three times with an equal volume of ethyl acetate to recover the extracellular pyrrolomycins.[1]

-

Mycelial Extraction: The collected mycelia are suspended in a sufficient volume of 50% aqueous acetone and stirred for 1 hour. This suspension is then filtered, and the acetone is removed from the filtrate under reduced pressure (in vacuo). The resulting aqueous residue is subsequently extracted three times with ethyl acetate.[1]

-

Pooling and Concentration: The ethyl acetate extracts from both the broth and the mycelia are combined, dried over anhydrous sodium sulfate, filtered, and the solvent is removed in vacuo to yield a crude extract containing a mixture of pyrrolomycins.[1]

Purification of this compound

The final and most critical stage is the purification of this compound from the crude extract. This is achieved through column chromatography.

Experimental Protocol:

-

Chromatographic Matrix: A chromatography column is packed with basic alumina.[2]

-

Sample Application: The crude pyrrolomycin extract is dissolved in a minimal amount of a suitable solvent and applied to the head of the basic alumina column.

-

Elution: The separation of this compound from other members of the pyrrolomycin family, such as Pyrrolomycins C and D, is achieved by eluting the column with a solvent system of increasing polarity. While the specific solvent system and gradient are not detailed in the primary literature, a typical approach would involve starting with a non-polar solvent (e.g., hexane or chloroform) and gradually introducing a more polar solvent (e.g., ethyl acetate or methanol).

-

Fraction Collection and Analysis: Eluted fractions are collected and analyzed by a suitable method, such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC), to identify the fractions containing this compound.

Data Presentation

While specific quantitative data for the isolation and purification of this compound are not extensively reported in the available literature, the following tables provide a summary of the known physicochemical and spectroscopic properties to aid in its identification and characterization.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₁₀H₅Cl₃N₂O₃ | [] |

| Molecular Weight | 320.52 g/mol | Calculated |

| Appearance | Yellow solid (inferred) | |

| Solubility | Soluble in organic solvents such as acetone, dioxane, ethyl acetate, and lower alcohols. Sparingly soluble in aqueous media. (Inferred from properties of other pyrrolomycins) |

Table 2: Spectroscopic Data for this compound Structure Elucidation

| Spectroscopic Method | Observation | Reference |

| Mass Spectrometry | Data used to confirm the molecular weight and elemental composition. | [2] |

| Magnetic Resonance Spectroscopy | Data used to determine the chemical structure as 5-chloro-2-(3',5'-dichloro-2'-hydroxyphenyl)-3-nitropyrrole. | [2] |

Visualization of the Isolation and Purification Workflow

The following diagram illustrates the sequential steps involved in the isolation and purification of this compound.

Caption: Workflow for the isolation and purification of this compound.

This guide provides a foundational understanding of the processes involved in obtaining pure this compound. Researchers are encouraged to consult the primary literature for further details and to optimize these protocols for their specific laboratory conditions.

References

Methodological & Application

Application Notes and Protocols: Pyrrolomycin E Minimum Inhibitory Concentration (MIC) Assay

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyrrolomycins are a class of polyhalogenated antimicrobial agents produced by various species of Actinosporangium and Streptomyces.[1] These natural products have demonstrated potent activity, particularly against Gram-positive bacteria.[1][2][3] The mechanism of action for pyrrolomycins involves acting as protonophores, which disrupt the proton gradient across the bacterial cell membrane, leading to membrane depolarization and ultimately, cell death.[2][3][4] This document provides a detailed protocol for determining the Minimum Inhibitory Concentration (MIC) of Pyrrolomycin E, a member of this promising class of antibiotics. The MIC is a critical parameter for evaluating the potency of an antimicrobial agent and is the lowest concentration of the drug that inhibits the visible growth of a microorganism.

Data Presentation: MIC of Pyrrolomycin Analogs

The following table summarizes the reported MIC values for various pyrrolomycin compounds against different bacterial strains. This data is essential for comparative analysis and for establishing expected ranges in experimental work.

| Compound | Organism | MIC (µM) |

| Pyrrolomycin A | Staphylococcus aureus 209P JC-1 | 17.29 |

| Pyrrolomycin B | Staphylococcus aureus 209P JC-1 | 0.56 |

| Pyrrolomycin C | Staphylococcus aureus 209P JC-1 | 0.61 |

| Pyrrolomycin D | Staphylococcus aureus 209P JC-1 | ≤0.069 |

| Pyrrolomycin A | Escherichia coli NIHJ JC-2 | 69.1 |

| Pyrrolomycin B | Escherichia coli NIHJ JC-2 | 35.11 |

| Pyrrolomycin D | Escherichia coli NIHJ JC-2 | 34.78 |

| Pyrrolomycin C | Gram-negative pathogens | Inactive |

| This compound | Gram-negative pathogens | Inactive |

Data compiled from existing research literature.[1]

Experimental Protocol: Broth Microdilution MIC Assay for this compound

This protocol is based on the widely accepted broth microdilution method and is designed to determine the MIC of this compound against a target bacterial strain.

1. Materials

-

This compound (stock solution of known concentration, dissolved in a suitable solvent like DMSO)

-

Target bacterial strain(s) (e.g., Staphylococcus aureus)

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

Sterile 96-well microtiter plates

-

Sterile pipette tips and multichannel pipettes

-

Spectrophotometer

-

Incubator (37°C)

-

Plate reader (optional, for quantitative analysis)

2. Preparation of Bacterial Inoculum

-

From a fresh agar plate, select a single, well-isolated colony of the target bacterium.

-

Inoculate the colony into a tube containing 3-5 mL of CAMHB.

-

Incubate the culture at 37°C with shaking until it reaches the logarithmic phase of growth, typically indicated by turbidity matching a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

-

Dilute the bacterial suspension in fresh CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells of the microtiter plate.

3. Preparation of this compound Dilutions

-

Prepare a serial two-fold dilution of the this compound stock solution in CAMHB directly in the 96-well microtiter plate.

-

Typically, for a starting concentration of 64 µg/mL, add 100 µL of CAMHB to wells 2 through 12 of a single row.

-

Add 200 µL of the 64 µg/mL this compound solution to well 1.

-

Transfer 100 µL from well 1 to well 2, mix thoroughly, and then transfer 100 µL from well 2 to well 3. Continue this serial dilution process down to well 10.

-

Discard 100 µL from well 10 to maintain a final volume of 100 µL in each well.

-

Well 11 should serve as a growth control (containing only the bacterial inoculum and no antibiotic).

-

Well 12 should serve as a sterility control (containing only media).

4. Inoculation and Incubation

-

Add 100 µL of the prepared bacterial inoculum (from step 2.4) to wells 1 through 11. This will bring the final volume in each well to 200 µL and dilute the this compound concentrations by half.

-

The final concentrations of this compound will range from 32 µg/mL down to 0.06 µg/mL.

-

Seal the plate to prevent evaporation and incubate at 37°C for 18-24 hours.

5. Determination of MIC

-

After incubation, visually inspect the microtiter plate for bacterial growth, indicated by turbidity.

-

The MIC is the lowest concentration of this compound at which there is no visible growth of bacteria.

-

Optionally, a plate reader can be used to measure the optical density (OD) at 600 nm to quantify bacterial growth.

Visualizations

Caption: Workflow for the this compound MIC Assay.

Caption: Mechanism of Action of Pyrrolomycins.

References

Application Notes and Protocols for Testing Pyrrolomycin E Against Bacterial Biofilms

Introduction

Bacterial biofilms present a significant challenge in clinical and industrial settings due to their inherent resistance to conventional antimicrobial agents. Pyrrolomycins, a class of halogenated pyrrole antibiotics, have demonstrated promising activity against planktonic bacteria. This document provides detailed application notes and standardized protocols for the comprehensive evaluation of Pyrrolomycin E's efficacy against bacterial biofilms, particularly those formed by Staphylococcus aureus. The methodologies described herein cover the determination of biofilm inhibition, disruption of pre-formed biofilms, and quantification of biofilm biomass and cell viability. While specific quantitative data for this compound is not extensively available in the public domain, the provided protocols can be applied to generate such data. This document also presents available data for other related pyrrolomycin compounds to serve as a reference.

Data Presentation: Anti-Biofilm Activity of Pyrrolomycins

The following tables summarize the available quantitative data for various pyrrolomycin compounds against Staphylococcal biofilms. These values can serve as a benchmark when evaluating the activity of this compound.

Table 1: Biofilm Inhibition by Various Pyrrolomycins against Staphylococcus aureus

| Compound | Concentration | Percent Inhibition (%) | Bacterial Strain(s) |

| Pyrrolomycin C | 1.5 µg/mL | Inactive to ~78.5% | S. aureus ATCC 29213, ATCC 25923, 657, 702 |

| Pyrrolomycin D | 1.5 µg/mL | ~70-79.5% | S. aureus ATCC 29213, ATCC 25923, 657, 702 |

| Pyrrolomycin F1 | 1.5 µg/mL | ~68.3-87% | S. aureus ATCC 29213, ATCC 25923, 657, 702 |

| Pyrrolomycin F2a | 1.5 µg/mL | ~75.3-84% | S. aureus ATCC 29213, ATCC 25923, 657, 702 |

| Pyrrolomycin F2b | 1.5 µg/mL | ~75.8-81% | S. aureus ATCC 29213, ATCC 25923, 657, 702 |

| Pyrrolomycin F3 | 1.5 µg/mL | ~76.5-85.6% | S. aureus ATCC 29213, ATCC 25923, 657, 702 |

| Pyrrolomycin F3 | 0.045 µg/mL | >50% | Not specified |

Data compiled from multiple sources.[1][2]

Table 2: Activity of a Novel Fluorinated Pyrrolomycin 4 against Staphylococcus aureus

| Parameter | Concentration |

| Minimum Inhibitory Concentration (MIC) | 73 ng/mL |

| Minimum Bactericidal Concentration (MBC) | 4 µg/mL |

| Staphylococcal-associated biofilm killing concentration | 8 µg/mL |

Experimental Protocols

Protocol 1: Determination of Minimum Biofilm Inhibitory Concentration (MBIC)

This protocol is designed to determine the minimum concentration of this compound required to inhibit the formation of bacterial biofilms.

Materials:

-

96-well flat-bottom sterile microtiter plates

-

Staphylococcus aureus strain (e.g., ATCC 29213)

-

Tryptic Soy Broth (TSB) supplemented with 1% glucose (TSBG)

-

This compound stock solution (in a suitable solvent, e.g., DMSO)

-

Phosphate Buffered Saline (PBS), sterile

-

0.1% (w/v) Crystal Violet solution

-

30% Acetic Acid or 95% Ethanol

-

Microplate reader

Procedure:

-

Bacterial Inoculum Preparation:

-

Culture S. aureus in TSB overnight at 37°C.

-

Dilute the overnight culture in TSBG to a final concentration of approximately 1 x 10^6 CFU/mL.

-

-

Plate Setup:

-

Prepare serial two-fold dilutions of this compound in TSBG directly in the 96-well plate. The final volume in each well should be 100 µL.

-

Include a positive control (bacteria in TSBG without this compound) and a negative control (TSBG only).

-

-

Inoculation:

-

Add 100 µL of the prepared bacterial inoculum to each well (except the negative control), bringing the total volume to 200 µL.

-

-

Incubation:

-

Cover the plate and incubate at 37°C for 24 hours under static conditions.

-

-

Quantification of Biofilm (Crystal Violet Assay):

-

Carefully aspirate the planktonic bacteria from each well.

-

Gently wash each well twice with 200 µL of sterile PBS to remove non-adherent cells.

-

Fix the biofilm by adding 200 µL of 99% methanol to each well and incubating for 15 minutes.

-

Remove the methanol and allow the plate to air dry.

-

Add 200 µL of 0.1% crystal violet solution to each well and incubate at room temperature for 15 minutes.

-

Remove the crystal violet solution and wash the wells three times with 200 µL of sterile PBS.

-

Solubilize the bound crystal violet by adding 200 µL of 30% acetic acid or 95% ethanol to each well.

-

Measure the absorbance at 570 nm using a microplate reader.

-

-

MBIC Determination:

-

The MBIC is defined as the lowest concentration of this compound that results in a significant reduction (e.g., ≥80%) in biofilm formation compared to the positive control.

-

Protocol 2: Determination of Minimum Biofilm Eradication Concentration (MBEC)

This protocol assesses the ability of this compound to eradicate pre-formed bacterial biofilms.

Materials:

-

Same as Protocol 1

-

Colony-forming unit (CFU) plating materials (agar plates, spreader) or a viability dye (e.g., Resazurin)

Procedure:

-

Biofilm Formation:

-

Prepare a bacterial inoculum as described in Protocol 1.

-

Add 200 µL of the inoculum to each well of a 96-well plate.

-

Incubate at 37°C for 24 hours to allow for biofilm formation.

-

-

Treatment with this compound:

-

After incubation, carefully remove the planktonic bacteria.

-

Wash the wells twice with 200 µL of sterile PBS.

-

Add 200 µL of fresh TSBG containing serial dilutions of this compound to the wells with the pre-formed biofilms.

-

Include a positive control (biofilm with TSBG only) and a negative control (TSBG only).

-

Incubate for a further 24 hours at 37°C.

-

-

Quantification of Viable Biofilm Cells:

-

Viable Cell Count (VCC):

-

Aspirate the medium and wash the wells twice with PBS.

-

Add 200 µL of sterile PBS to each well and scrape the bottom to dislodge the biofilm.

-

Perform serial dilutions of the resulting suspension in PBS.

-

Plate the dilutions onto Tryptic Soy Agar (TSA) plates and incubate for 24 hours at 37°C.

-

Count the colonies to determine the CFU/mL.

-

-

Metabolic Assay (e.g., Resazurin):

-

After treatment, wash the biofilms with PBS.

-

Add a solution of a viability indicator dye (e.g., resazurin) and incubate according to the manufacturer's instructions.

-

Measure the fluorescence or absorbance to determine cell viability.

-

-

-

MBEC Determination:

Visualizations

Experimental Workflow Diagrams

Caption: Workflow for Determining the Minimum Biofilm Inhibitory Concentration (MBIC).

References

- 1. researchgate.net [researchgate.net]

- 2. Pyrrolomycins as potential anti-staphylococcal biofilms agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Novel fluorinated pyrrolomycins as potent anti-staphylococcal biofilm agents: Design, synthesis, pharmacokinetics and antibacterial activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. consensus.app [consensus.app]

- 6. Biofilm formation and antibiotic susceptibility of Staphylococcus and Bacillus species isolated from human allogeneic skin - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

Application Notes and Protocols: Synthesis and Evaluation of Fluorinated Pyrrolomycin Analogs for Improved Antibacterial Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyrrolomycins are a class of halogenated antibiotics known for their potent activity against Gram-positive bacteria, including challenging pathogens like methicillin-resistant Staphylococcus aureus (MRSA). A significant area of research within this class is the synthesis of fluorinated analogs to enhance their pharmacological properties, such as antibacterial potency, metabolic stability, and biofilm eradication capabilities. The introduction of fluorine atoms can modulate the electronic properties and lipophilicity of the molecule, potentially leading to improved efficacy and a better safety profile.

These application notes provide an overview of the synthesis of fluorinated pyrrolomycin analogs, their mechanism of action, and detailed protocols for evaluating their antibacterial and antibiofilm activities.

Mechanism of Action: Protonophore Activity

Pyrrolomycins function as protonophores, disrupting the bacterial cell's proton motive force. They act as lipid-soluble carriers that transport protons across the bacterial membrane, dissipating the electrochemical gradient essential for ATP synthesis, nutrient transport, and other vital cellular processes. This disruption of the membrane potential ultimately leads to bacterial cell death.

Caption: Mechanism of action of fluorinated pyrrolomycins as protonophores.

Data Presentation: Antibacterial Activity of Fluorinated Pyrrolomycin Analogs

The following tables summarize the in vitro activity of representative fluorinated pyrrolomycin analogs against S. aureus.

Table 1: Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) of Fluorinated Pyrrolomycin Analogs against S. aureus

| Compound | Modification | MIC (µg/mL) | MBC (µg/mL) | Reference |

| Analog 4 | Fluorinated Pyrrolomycin | 0.073 | 4 | --INVALID-LINK-- |

| Pyrrolomycin C | Dichloro-pyrrolomycin | - | >100 | --INVALID-LINK-- |

| Nitro-PM 5a | Nitro-pyrrolomycin | - | 60 µM | --INVALID-LINK-- |

| Nitro-PM 5c | Nitro-bromo-pyrrolomycin | - | 15 µM | --INVALID-LINK-- |

Table 2: Anti-Biofilm Activity of a Fluorinated Pyrrolomycin Analog

| Compound | Activity | Concentration (µg/mL) | Reference |

| Analog 4 | Kills staphylococcal-associated biofilm | 8 | --INVALID-LINK-- |

Experimental Workflow

The overall process for the synthesis and evaluation of fluorinated pyrrolomycin analogs involves chemical synthesis, purification, structural confirmation, and a series of biological assays to determine their efficacy.

Caption: General workflow for synthesis and evaluation of fluorinated pyrrolomycin analogs.

Experimental Protocols

Synthesis of Fluorinated Pyrrolomycin Analogs (General Protocol)

Disclaimer: The following is a generalized protocol based on published reaction schemes. Detailed, step-by-step experimental procedures were not available in the public domain at the time of this writing. Researchers should refer to the primary literature and optimize conditions as necessary.

Objective: To synthesize fluorinated pyrrolomycin analogs through a multi-step process involving the acylation of a pyrrole derivative with a substituted benzoyl chloride, followed by halogenation and/or fluorination.

Materials:

-

Substituted 1H-pyrrole

-

Substituted benzoyl chloride

-

Lewis acid catalyst (e.g., AlCl₃)

-

Halogenating agent (e.g., N-chlorosuccinimide (NCS), N-bromosuccinimide (NBS))

-

Fluorinating agent (e.g., Selectfluor)

-

Anhydrous solvents (e.g., dichloromethane (DCM), acetonitrile)

-

Reagents for workup (e.g., HCl solution, saturated NaHCO₃ solution, brine)

-

Drying agent (e.g., anhydrous Na₂SO₄ or MgSO₄)

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

-

Acylation:

-

To a solution of the substituted 1H-pyrrole in an anhydrous solvent (e.g., DCM) under an inert atmosphere (e.g., nitrogen or argon), add the Lewis acid catalyst (e.g., AlCl₃) portion-wise at 0 °C.

-

Stir the mixture for a short period (e.g., 15-30 minutes).

-

Add the substituted benzoyl chloride dropwise to the reaction mixture at 0 °C.

-

Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).

-

Quench the reaction by carefully adding it to a mixture of ice and dilute HCl.

-

Extract the aqueous layer with an organic solvent (e.g., DCM or ethyl acetate).

-

Combine the organic layers, wash with saturated NaHCO₃ solution and brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography.

-

-

Halogenation/Fluorination:

-

Dissolve the acylated pyrrole in a suitable solvent (e.g., acetonitrile).

-

Add the halogenating or fluorinating agent (e.g., NCS, NBS, or Selectfluor) portion-wise.

-

Stir the reaction at room temperature or with gentle heating until completion (monitor by TLC).

-

Remove the solvent under reduced pressure.

-

Dissolve the residue in an organic solvent and wash with water and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

-

Purify the final fluorinated pyrrolomycin analog by silica gel column chromatography.

-

-

Characterization:

-

Confirm the structure of the purified product using standard analytical techniques, including ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

-

Minimum Inhibitory Concentration (MIC) Assay

Objective: To determine the lowest concentration of a fluorinated pyrrolomycin analog that inhibits the visible growth of a bacterial strain.

Materials:

-

Fluorinated pyrrolomycin analogs dissolved in a suitable solvent (e.g., DMSO)

-

Bacterial strain (e.g., S. aureus ATCC 29213)

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

Sterile 96-well microtiter plates

-

Spectrophotometer

-

Incubator (37 °C)

Procedure:

-

Prepare a stock solution of the test compound in DMSO.

-

Perform serial two-fold dilutions of the compound in CAMHB in a 96-well plate. The final volume in each well should be 50 µL.

-

Prepare a bacterial inoculum in CAMHB, adjusted to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

-

Dilute the bacterial suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.

-

Add 50 µL of the diluted bacterial suspension to each well containing the compound dilutions.

-

Include a positive control (bacteria in CAMHB without compound) and a negative control (CAMHB only).

-

Incubate the plate at 37 °C for 18-24 hours.

-

The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.

Minimum Bactericidal Concentration (MBC) Assay

Objective: To determine the lowest concentration of a fluorinated pyrrolomycin analog that results in a ≥99.9% reduction in the initial bacterial inoculum.

Materials:

-

Results from the MIC assay

-

Tryptic Soy Agar (TSA) plates

-

Sterile saline or PBS

Procedure:

-

Following the MIC determination, take a 10 µL aliquot from each well that showed no visible growth.

-

Spot-plate the aliquot onto a TSA plate.

-

Incubate the TSA plates at 37 °C for 18-24 hours.

-

The MBC is the lowest concentration of the compound that results in no colony formation on the agar plate.

Biofilm Inhibition Assay

Objective: To assess the ability of fluorinated pyrrolomycin analogs to inhibit the formation of bacterial biofilms.

Materials:

-

Fluorinated pyrrolomycin analogs

-

S. aureus strain known for biofilm formation

-

Tryptic Soy Broth (TSB) supplemented with glucose (e.g., 0.5%)

-

Sterile 96-well flat-bottom microtiter plates

-

Crystal violet solution (0.1% w/v)

-

Ethanol or acetic acid for destaining

-

Plate reader

Procedure:

-

Prepare serial dilutions of the test compounds in TSB with glucose in a 96-well plate.

-

Prepare a bacterial inoculum in TSB, adjusted to a 0.5 McFarland standard.

-

Add the bacterial suspension to the wells containing the compounds to a final volume of 200 µL.

-

Include a positive control (bacteria in TSB with glucose, no compound) and a negative control (TSB with glucose only).

-

Incubate the plate at 37 °C for 24-48 hours without shaking.

-

After incubation, gently wash the wells with sterile PBS to remove planktonic cells.

-

Add 200 µL of 0.1% crystal violet to each well and incubate at room temperature for 15 minutes.

-

Wash the wells again with PBS to remove excess stain.

-

Add 200 µL of a destaining solution (e.g., 95% ethanol or 33% acetic acid) to each well.

-

Read the absorbance at a suitable wavelength (e.g., 570 nm) using a plate reader.

-

Calculate the percentage of biofilm inhibition compared to the positive control.

Conclusion

The synthesis of fluorinated pyrrolomycin analogs represents a promising strategy in the development of novel antibacterial agents with improved activity against pathogenic bacteria and their biofilms. The protocols outlined above provide a framework for the synthesis and evaluation of these compounds. Further research and optimization of these analogs may lead to the discovery of new therapeutic options to combat antibiotic resistance.

Application Notes and Protocols: Pyrrolomycin E in Antibiotic Resistance Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

The rise of antibiotic-resistant bacteria presents a formidable challenge to global health. To combat this threat, it is crucial to understand the mechanisms of both antibiotic action and bacterial resistance. Pyrrolomycins are a class of polyhalogenated natural products with potent antibacterial activity, particularly against Gram-positive bacteria.[1] Their unique mechanism of action makes them valuable tools for studying specific aspects of bacterial physiology and resistance.

This document provides detailed application notes and protocols for the use of Pyrrolomycin E, a member of the pyrrolomycin family, in the study of antibiotic resistance. While most mechanistic and resistance studies have been conducted with the closely related analogue Pyrrolomycin D, the shared core structure and mechanism of action allow for the adaptation of these methodologies to this compound.[2] Pyrrolomycins act as protonophores, disrupting the proton motive force (PMF) across the bacterial cytoplasmic membrane, which leads to membrane depolarization and ultimately cell death.[2] This mode of action makes this compound an excellent chemical probe to investigate resistance mechanisms related to membrane integrity, bioenergetics, and efflux pump activity.

Application Notes

This compound can be utilized in several key areas of antibiotic resistance research:

-

Investigating Membrane-Associated Resistance: As a protonophore, this compound's primary target is the bacterial cell membrane. It can be used to select for and characterize mutants with altered membrane composition or bioenergetics that confer resistance. This provides insights into the fundamental aspects of bacterial membrane function and its role in intrinsic and acquired resistance.

-

Studying Efflux Pump Activity: The efficacy of many antibiotics is limited by efflux pumps that expel the drug from the bacterial cell. Gram-negative bacteria exhibit high intrinsic resistance to pyrrolomycins due to efficient efflux.[2] this compound can be used in comparative studies with wild-type and efflux pump-deficient strains (e.g., E. coli ΔtolC) to quantify the contribution of specific pumps to resistance. It can also be used to screen for potential efflux pump inhibitors (EPIs) that may restore susceptibility.

-

Probing the Proton Motive Force (PMF): The PMF is essential for numerous cellular processes, including ATP synthesis, motility, and transport. By specifically disrupting the proton gradient, this compound can be used to study the downstream effects of PMF collapse and to investigate how bacteria adapt to this specific type of stress.

-

Synergy Studies: this compound can be tested in combination with other antibiotics. For example, by compromising the cell's energy status, it may potentiate the activity of other drugs that are substrates of PMF-dependent efflux pumps or whose uptake is energy-dependent.

Data Presentation

The following tables summarize the known antibacterial activity of this compound and the comparative activity of other relevant pyrrolomycins. This data is crucial for designing experiments and interpreting results.

Table 1: Minimum Inhibitory Concentrations (MIC) of this compound

| Organism | MIC (µM) |

| Staphylococcus aureus 209P JC-1 | 1.23 |

| Staphylococcus aureus Smith | 2.45 |

| Bacillus subtilis ATCC 6633 | 0.61 |

| Escherichia coli NIHJ JC-2 | >100 |

| Salmonella typhi T-63 | >100 |

| Klebsiella pneumoniae | >100 |

| Shigella sonnei | >100 |

Data extracted from a review on the Pharmaceutical Potential of Synthetic and Natural Pyrrolomycins.[1]

Table 2: Comparative MICs of Pyrrolomycins C and D

| Organism | Pyrrolomycin C (µg/mL) | Pyrrolomycin D (µg/mL) |

| Staphylococcus aureus SH1000 | 0.05 | 0.025 |

| Streptococcus pneumoniae R6 | 0.1 | 0.05 |

| Escherichia coli K-12 | >25 | >25 |

| Escherichia coli ΔtolC | 0.5 | 0.25 |

Data from a study on Pyrrolomycins as Potent Natural Protonophores.[2] This table illustrates the potent activity against Gram-positive bacteria and the role of the TolC efflux pump in the intrinsic resistance of E. coli.

Visualizations

The following diagrams illustrate the mechanism of action of this compound and a general workflow for its application in resistance studies.

Caption: Mechanism of action of this compound as a protonophore.

Caption: Experimental workflow for resistance studies.

Experimental Protocols

The following are detailed protocols that can be adapted for use with this compound.

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol determines the lowest concentration of this compound that inhibits the visible growth of a bacterium.[3]

Materials:

-

96-well, round-bottom microtiter plates

-

Cation-Adjusted Mueller-Hinton Broth (CAMHB)

-

Bacterial culture in logarithmic growth phase

-

This compound stock solution (e.g., in DMSO)

-

Sterile DMSO (vehicle control)

-

Sterile petri dish or multichannel pipette reservoir

-

Multichannel pipette

-

Plate reader (optional, for OD600 readings)

-

Incubator (37°C)

Procedure:

-

Prepare Bacterial Inoculum: a. From a fresh agar plate, pick 3-4 colonies and suspend them in saline or CAMHB. b. Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). c. Dilute this adjusted suspension 1:150 in fresh CAMHB to achieve a final inoculum density of approximately 1 x 10⁶ CFU/mL. This will be further diluted 1:2 in the plate to the final testing density of 5 x 10⁵ CFU/mL.

-

Prepare this compound Dilutions: a. Add 100 µL of CAMHB to all wells of a 96-well plate. b. Prepare a working solution of this compound in CAMHB at twice the highest desired final concentration. c. Add 100 µL of this working solution to the wells in column 1. d. Using a multichannel pipette, perform a 2-fold serial dilution by transferring 100 µL from column 1 to column 2. Mix thoroughly by pipetting up and down. e. Continue this serial dilution across the plate to column 10. Discard 100 µL from column 10. f. Column 11 will serve as the growth control (no antibiotic). Column 12 will be the sterility control (no bacteria).

-

Inoculate the Plate: a. Add 100 µL of the prepared bacterial inoculum to wells in columns 1 through 11. Do not add bacteria to column 12. b. The final volume in each well (except column 12) will be 200 µL.

-

Incubation: a. Cover the plate and incubate at 37°C for 18-24 hours.

-

Determine MIC: a. The MIC is the lowest concentration of this compound at which there is no visible bacterial growth (i.e., the first clear well). This can be determined by visual inspection or by reading the optical density at 600 nm (OD600) with a plate reader.

Protocol 2: Selection of this compound-Resistant Mutants by Serial Passage

This method gradually exposes a bacterial population to increasing concentrations of this compound to select for resistant mutants.[4][5]

Materials:

-

Bacterial strain of interest

-

Appropriate liquid growth medium (e.g., CAMHB)

-

This compound stock solution

-

Sterile culture tubes or a 96-well plate

-

Incubator with shaking capabilities

Procedure:

-

Initial MIC Determination: Determine the baseline MIC of this compound for the parent bacterial strain using Protocol 1.

-

Day 1 - Initial Exposure: a. Prepare a series of culture tubes or wells with a range of sub-inhibitory concentrations of this compound (e.g., 0.125x, 0.25x, and 0.5x the baseline MIC). b. Inoculate these tubes/wells with the parent strain at a density of ~5 x 10⁵ CFU/mL. c. Incubate for 18-24 hours at 37°C with shaking.

-

Day 2 and Onwards - Serial Passage: a. Identify the tube/well with the highest concentration of this compound that shows bacterial growth (turbidity). b. Use a small volume of this culture (e.g., 10 µL) to inoculate a new series of tubes/wells containing fresh medium and a new gradient of this compound concentrations, starting from the concentration that permitted growth on the previous day and increasing from there. c. Repeat this process daily for a set number of days (e.g., 14-30 days) or until a significant increase in the MIC is observed.

-

Isolation and Confirmation of Mutants: a. After the final passage, streak the culture from the highest concentration showing growth onto an antibiotic-free agar plate to isolate single colonies. b. Pick individual colonies and re-test their MIC for this compound using Protocol 1 to confirm a stable resistant phenotype. c. Store confirmed resistant mutants as glycerol stocks at -80°C for further characterization.

Protocol 3: Bacterial Membrane Potential Assay

This protocol uses the fluorescent dye 3,3'-diethyloxacarbocyanine iodide (DiOC₂(3)) to measure changes in bacterial membrane potential induced by this compound.[6][7] Hyperpolarized membranes accumulate more dye, causing a shift in fluorescence from green to red. Depolarization, as caused by a protonophore, prevents this accumulation.

Materials:

-

BacLight™ Bacterial Membrane Potential Kit (or DiOC₂(3) and CCCP separately)

-

Bacterial cultures (wild-type and resistant mutant)

-

Phosphate-buffered saline (PBS), sterile and filtered

-

This compound

-

Carbonyl cyanide 3-chlorophenylhydrazone (CCCP) - a known depolarizing agent (positive control)

-

Flow cytometer or fluorescence plate reader with filters for green (e.g., 485 nm excitation / 520 nm emission) and red (e.g., 485 nm excitation / >610 nm emission) fluorescence.

Procedure:

-

Prepare Bacterial Suspension: a. Grow bacteria to the mid-logarithmic phase (OD600 ≈ 0.4-0.6). b. Pellet the cells by centrifugation and wash once with sterile PBS. c. Resuspend the cells in PBS to a final density of approximately 1 x 10⁶ cells/mL.

-

Assay Setup (for plate reader): a. Aliquot 90 µL of the bacterial suspension into the wells of a black, clear-bottom 96-well plate. b. Prepare treatment conditions:

- Negative Control: Add 10 µL of PBS (or vehicle).

- Positive Control (Depolarization): Add 10 µL of CCCP to a final concentration of 5 µM.

- Test Condition: Add 10 µL of this compound at various concentrations (e.g., 1x, 4x, 8x MIC). c. Mix and incubate for 5 minutes at room temperature.

-

Staining: a. Add DiOC₂(3) to each well to a final concentration of 30 µM. b. Incubate in the dark at room temperature for 15-20 minutes.

-

Measurement: a. Measure the fluorescence intensity in both the green and red channels. b. Calculate the red/green fluorescence ratio for each condition. A decrease in this ratio compared to the untreated control indicates membrane depolarization. c. Compare the effect of this compound on the wild-type strain versus the resistant mutant. A smaller change in the ratio for the mutant may suggest a resistance mechanism that prevents membrane depolarization.

Protocol 4: Assessing the Role of Efflux Pumps

This protocol helps determine if this compound is a substrate of a known efflux pump system.[8]

Materials:

-

A pair of bacterial strains: a wild-type and an isogenic mutant lacking a specific efflux pump (e.g., E. coli K-12 and E. coli ΔtolC).

-

This compound.

-

An efflux pump inhibitor (EPI) such as Carbonyl cyanide m-chlorophenylhydrazone (CCCP) or Phenylalanine-arginine β-naphthylamide (PAβN), if applicable to the pump system being studied.

-

Materials for MIC determination (as in Protocol 1).

Procedure:

-

Comparative MIC Testing: a. Determine the MIC of this compound simultaneously for both the wild-type strain and the efflux pump-deficient mutant strain using Protocol 1. b. A significantly lower MIC (typically ≥4-fold) in the mutant strain compared to the wild-type indicates that this compound is a substrate for that efflux pump.

-

MIC Testing with an Efflux Pump Inhibitor (EPI): a. Determine the MIC of this compound against the wild-type strain in the presence of a sub-inhibitory concentration of a suitable EPI. b. To find a sub-inhibitory concentration, first determine the MIC of the EPI alone. Use the EPI at a concentration of 1/4 or 1/8 of its MIC. c. Run a parallel MIC assay for this compound without the EPI as a control. d. A significant reduction (≥4-fold) in the MIC of this compound in the presence of the EPI suggests that its activity is modulated by an efflux pump that is susceptible to that inhibitor.

References

- 1. Pharmaceutical Potential of Synthetic and Natural Pyrrolomycins - PMC [pmc.ncbi.nlm.nih.gov]

- 2. journals.asm.org [journals.asm.org]

- 3. Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. emerypharma.com [emerypharma.com]

- 6. tools.thermofisher.com [tools.thermofisher.com]

- 7. Use of a Fluorescence-Based Assay To Measure Escherichia coli Membrane Potential Changes in High Throughput - PMC [pmc.ncbi.nlm.nih.gov]

- 8. emerypharma.com [emerypharma.com]

Application Notes and Protocols for Microbial Sensitivity Testing Using Pyrrolomycin E

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyrrolomycin E is a member of the pyrrolomycin family of polyhalogenated antibiotics derived from microbial sources such as Actinosporangium vitaminophilum.[1] These natural products have garnered significant interest due to their potent antimicrobial properties, particularly against Gram-positive bacteria.[2][3] The unique mechanism of action of pyrrolomycins, which involves acting as protonophores to disrupt the bacterial cell membrane's proton gradient and uncouple oxidative phosphorylation, makes them a compelling subject for antibiotic research and development in an era of growing antimicrobial resistance.[4][5][6]

These application notes provide detailed protocols for conducting microbial sensitivity testing with this compound, guidance on data interpretation, and an overview of its mechanism of action.

Mechanism of Action: Protonophore Activity

This compound exerts its antimicrobial effect by functioning as a protonophore. It shuttles protons across the bacterial cytoplasmic membrane, dissipating the proton motive force (PMF). The PMF is crucial for essential cellular processes, including ATP synthesis, nutrient transport, and flagellar motion. By disrupting the proton gradient, this compound effectively short-circuits the cell's energy production and transport systems, leading to growth inhibition and cell death.[4][5][6]

Data Presentation: Antimicrobial Activity of this compound

The following table summarizes the reported Minimum Inhibitory Concentrations (MICs) of this compound against various bacterial strains. Data for related pyrrolomycins are included for comparison.

| Compound | Organism | Strain | MIC (µM) | Reference |

| This compound | Staphylococcus aureus | 209P JC-1 | 0.61 | [2] |

| This compound | Staphylococcus aureus | Smith | 0.61 | [2] |

| This compound | Bacillus anthracis | Davis | 0.31 | [2] |

| This compound | Enterococcus faecalis | - | 4.93 | [2] |

| Pyrrolomycin C | Staphylococcus aureus | 209P JC-1 | 0.61 | [2] |

| Pyrrolomycin D | Staphylococcus aureus | 209P JC-1 | ≤0.069 | [2] |

| Pyrrolomycin D | Streptococcus pneumoniae | - | - | [7] |

Note: Pyrrolomycins C and E are reported to be inactive against Gram-negative pathogens such as E. coli, Salmonella typhi, Klebsiella pneumoniae, and Shigella sonnei.[2] Pyrrolomycin D shows moderate activity against some Gram-negative bacteria.[2]

Experimental Protocols

Standardized methods from the Clinical and Laboratory Standards Institute (CLSI) should be followed for antimicrobial susceptibility testing. The broth microdilution method is recommended for determining the Minimum Inhibitory Concentration (MIC) of this compound.

Preparation of this compound Stock Solution

-

Weighing: Accurately weigh the desired amount of this compound powder using an analytical balance.

-

Solvent Selection: Due to the lipophilic nature of this compound, a solvent such as dimethyl sulfoxide (DMSO) is recommended for initial solubilization.

-

Dissolution: Dissolve the weighed this compound in a minimal amount of DMSO to create a high-concentration stock solution (e.g., 10 mg/mL). Ensure complete dissolution.

-

Sterilization: Stock solutions can be sterilized by filtration through a 0.22 µm syringe filter. It is crucial to use a filter material that does not bind to the compound.

-

Storage: Store the stock solution in small aliquots at -20°C or lower to prevent degradation. Avoid repeated freeze-thaw cycles.

Broth Microdilution MIC Assay

This protocol is adapted from CLSI guidelines.

Materials:

-

This compound stock solution

-

Cation-Adjusted Mueller-Hinton Broth (CAMHB)

-

Sterile 96-well microtiter plates

-

Bacterial inoculum (prepared to 0.5 McFarland standard)

-

Positive control antibiotic (e.g., vancomycin for Gram-positive bacteria)

-

Sterile diluent (e.g., saline or CAMHB)

-

Incubator (35°C ± 2°C)

-

Microplate reader or visual inspection mirror

Procedure:

-

Plate Preparation: Add 50 µL of CAMHB to all wells of a 96-well microtiter plate.

-

Serial Dilution:

-

Add 50 µL of the this compound stock solution (appropriately diluted from the main stock to twice the highest desired final concentration) to the first well of a row.

-

Perform a two-fold serial dilution by transferring 50 µL from the first well to the second, mixing, and continuing this process across the row. Discard 50 µL from the last well containing the compound. This will create a range of concentrations.

-

-

Inoculum Preparation:

-

From a fresh culture (18-24 hours), select several colonies and suspend them in sterile saline.

-

Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

-

Dilute this standardized suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well.

-

-

Inoculation: Add 50 µL of the prepared bacterial inoculum to each well (except for the sterility control wells). The final volume in each well will be 100 µL.

-

Controls:

-